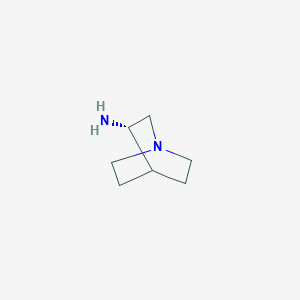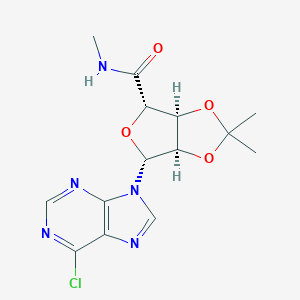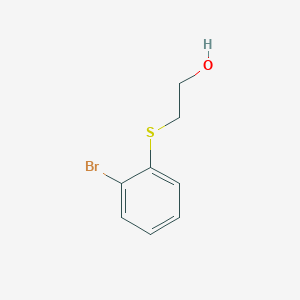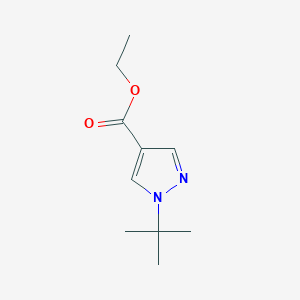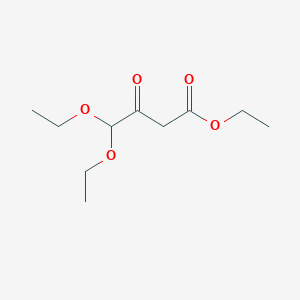
Ethyl 4,4-diethoxy-3-oxobutanoate
概述
描述
Ethyl 4,4-diethoxy-3-oxobutanoate is an organic compound with the molecular formula C10H18O5. It is a diethoxy ester derivative of 3-oxobutanoic acid. This compound is known for its utility in various chemical syntheses and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4,4-diethoxy-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Esterification: Ethyl acetoacetate reacts with ethanol under acidic conditions to form this compound.
Purification: The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and high efficiency.
化学反应分析
Types of Reactions: Ethyl 4,4-diethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-oxobutanoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol, ethyl 4,4-diethoxybutanol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: 3-oxobutanoic acid and ethanol.
Reduction: Ethyl 4,4-diethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4,4-diethoxy-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drug candidates and in medicinal chemistry research.
Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of ethyl 4,4-diethoxy-3-oxobutanoate involves its reactivity as an ester and its ability to undergo hydrolysis, reduction, and substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used. For example, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors.
相似化合物的比较
Ethyl 4,4-diethoxy-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the diethoxy groups.
Mthis compound: A methyl ester analog with slightly different physical and chemical properties.
Ethyl 4-chloroacetoacetate: A chlorinated derivative with distinct reactivity due to the presence of the chlorine atom.
Uniqueness: this compound is unique due to its diethoxy substitution, which imparts specific reactivity and properties that are valuable in various chemical syntheses and research applications.
属性
IUPAC Name |
ethyl 4,4-diethoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-4-13-9(12)7-8(11)10(14-5-2)15-6-3/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVRRAANXHHPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)CC(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456624 | |
| Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10495-09-7 | |
| Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4,4-diethoxy-3-oxobutanoate in the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid?
A1: this compound serves as a crucial building block in the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid []. It reacts with 1-azido-4-ethoxybenzene under basic conditions to form ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate contains protected formyl and acid groups. Subsequent reactions then yield the target compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid.
Q2: Why is this compound used with protected functional groups in this synthesis?
A2: The use of this compound with protected formyl and acid groups allows for greater control over the reaction pathway []. By masking these reactive groups, unwanted side reactions can be minimized, leading to a more efficient and selective synthesis of the desired 1,2,3-triazole derivative. This approach highlights the importance of protecting group strategies in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
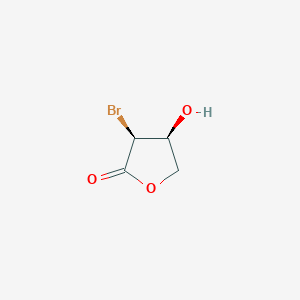



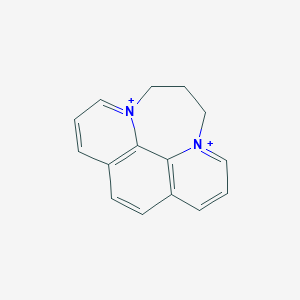

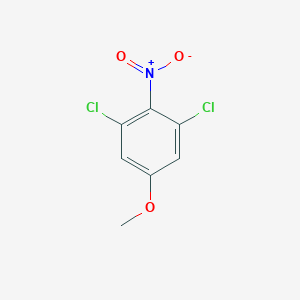


![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
